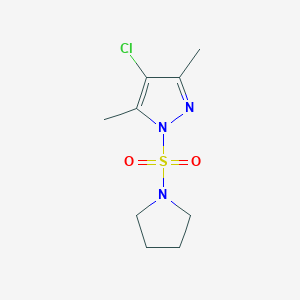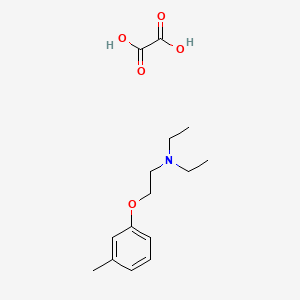
4-chloro-3,5-dimethyl-1-(1-pyrrolidinylsulfonyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-3,5-dimethyl-1-(1-pyrrolidinylsulfonyl)-1H-pyrazole (known as CP-690,550) is a small molecule drug that was developed by Pfizer for the treatment of autoimmune diseases. It is a potent inhibitor of Janus kinase 3 (JAK3), which plays a critical role in the signaling pathway of various cytokines that are involved in the immune response. CP-690,550 has been shown to be effective in the treatment of rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Mechanism of Action
CP-690,550 is a selective inhibitor of 4-chloro-3,5-dimethyl-1-(1-pyrrolidinylsulfonyl)-1H-pyrazole, which is a non-receptor tyrosine kinase that is involved in the signaling pathway of various cytokines, such as interleukins and interferons. 4-chloro-3,5-dimethyl-1-(1-pyrrolidinylsulfonyl)-1H-pyrazole plays a critical role in the differentiation and proliferation of immune cells, and its inhibition leads to a reduction in the production of pro-inflammatory cytokines. This results in a decrease in the immune response and a subsequent reduction in the symptoms of autoimmune diseases.
Biochemical and Physiological Effects:
CP-690,550 has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-2 and interferon-gamma, in patients with autoimmune diseases. This leads to a decrease in the activation of T-cells and a subsequent reduction in the symptoms of the disease. In addition, CP-690,550 has been shown to have a favorable safety profile, with no significant adverse effects reported in clinical trials.
Advantages and Limitations for Lab Experiments
CP-690,550 is a potent and selective inhibitor of 4-chloro-3,5-dimethyl-1-(1-pyrrolidinylsulfonyl)-1H-pyrazole, which makes it an ideal tool for studying the role of 4-chloro-3,5-dimethyl-1-(1-pyrrolidinylsulfonyl)-1H-pyrazole in the immune response. However, its use is limited by its specificity, as it only targets 4-chloro-3,5-dimethyl-1-(1-pyrrolidinylsulfonyl)-1H-pyrazole and not other JAK family members. In addition, CP-690,550 has a short half-life and requires frequent dosing, which can be a limitation in long-term experiments.
Future Directions
CP-690,550 has shown promise in the treatment of autoimmune diseases, and further research is needed to fully understand its mechanism of action and potential therapeutic applications. Some possible future directions for research include:
1. Investigating the use of CP-690,550 in combination with other immunomodulatory agents to enhance its efficacy.
2. Studying the long-term effects of CP-690,550 on the immune system and its potential impact on the risk of infections and malignancies.
3. Developing new 4-chloro-3,5-dimethyl-1-(1-pyrrolidinylsulfonyl)-1H-pyrazole inhibitors with improved pharmacokinetic properties and broader selectivity for other JAK family members.
4. Investigating the use of CP-690,550 in the treatment of other inflammatory conditions, such as asthma and chronic obstructive pulmonary disease.
In conclusion, CP-690,550 is a promising drug for the treatment of autoimmune diseases, and its mechanism of action and potential therapeutic applications warrant further research. Its selective inhibition of 4-chloro-3,5-dimethyl-1-(1-pyrrolidinylsulfonyl)-1H-pyrazole makes it an ideal tool for studying the role of 4-chloro-3,5-dimethyl-1-(1-pyrrolidinylsulfonyl)-1H-pyrazole in the immune response, and its favorable safety profile makes it a promising candidate for clinical use.
Synthesis Methods
The synthesis of CP-690,550 involves a multi-step process that begins with the reaction of 4-chloro-3,5-dimethyl-1H-pyrazole with pyrrolidine and sulfur dioxide to form the corresponding sulfonamide. This intermediate is then reacted with sodium hydride and methyl iodide to introduce the methyl group at the 5-position of the pyrazole ring. The final step involves the reaction of the intermediate with 4-chloro-3,5-dimethyl-1-(1-pyrrolidinylsulfonyl)-1H-pyrazole to form the active drug.
Scientific Research Applications
CP-690,550 has been extensively studied in preclinical and clinical trials for the treatment of autoimmune diseases. It has been shown to be effective in reducing the symptoms of rheumatoid arthritis, psoriasis, and inflammatory bowel disease. In addition, CP-690,550 has been investigated for its potential use in the treatment of other autoimmune diseases, such as multiple sclerosis and lupus.
properties
IUPAC Name |
4-chloro-3,5-dimethyl-1-pyrrolidin-1-ylsulfonylpyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14ClN3O2S/c1-7-9(10)8(2)13(11-7)16(14,15)12-5-3-4-6-12/h3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILUQUVKDRHJYNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1S(=O)(=O)N2CCCC2)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3,5-dimethyl-1-pyrrolidin-1-ylsulfonylpyrazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[(4-chlorophenoxy)acetyl]amino}-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4973713.png)
![[3-(3-chlorobenzyl)-1-(2-chloro-4,5-dimethoxybenzyl)-3-piperidinyl]methanol](/img/structure/B4973719.png)
![(2R*,3R*)-1'-[(5-cyclopropyl-3-isoxazolyl)carbonyl]-3-(dimethylamino)-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol](/img/structure/B4973729.png)

![5-bromo-2-methoxy-N-({[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4973736.png)
![8-tert-butyl-1-(methylthio)-4-phenyl-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B4973738.png)

![N-methyl-2-phenyl-N-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}ethanamine](/img/structure/B4973749.png)
![5-{[4-(2-ethoxyphenyl)-1-piperazinyl]methyl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B4973757.png)
![ethyl (5-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B4973761.png)
![5-(1-naphthyl)-3-phenyl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B4973763.png)
![[(3-butyl-6-methoxy-2-methyl-4-quinolinyl)thio]acetic acid](/img/structure/B4973774.png)
![4-[(4-fluorobenzoyl)amino]phenyl acetate](/img/structure/B4973805.png)
![8-{[(1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl]methyl}-1-(2-phenylethyl)-3-(2-pyridinylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B4973813.png)